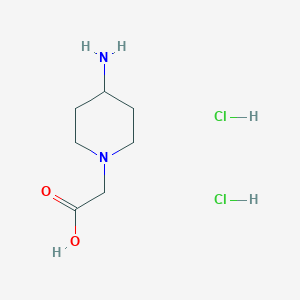

(4-Amino-1-piperidinyl)acetic acid dihydrochloride

Description

(4-Amino-1-piperidinyl)acetic acid dihydrochloride is a piperidine-derived compound featuring an amino group at the 4-position of the piperidine ring and an acetic acid moiety linked to the nitrogen at the 1-position. The dihydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications. Evidence from organic synthesis studies highlights its role as a building block in the preparation of complex molecules, such as 3-formylrifamycin SV derivatives . Its structure (C₇H₁₃N₂O₂·2HCl) combines a six-membered saturated ring with functional groups that facilitate nucleophilic reactions and hydrogen bonding, critical for its utility in medicinal chemistry and drug development.

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c8-6-1-3-9(4-2-6)5-7(10)11;;/h6H,1-5,8H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYADDNYDWMYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyanide Addition to Piperidone

A variation involves base-catalyzed addition of hydrocyanic acid to a piperidone derivative at low temperatures (0-15 °C), followed by reflux and further functionalization steps.

This method includes:

- Addition of hydrocyanic acid to 1-benzyl-4-piperidone under basic catalysis.

- Heating to reflux to complete the reaction.

- Subsequent addition of amines or other nucleophiles.

- Acid hydrolysis and crystallization steps to isolate amino acid derivatives.

Advantages include reduced use of organic solvents and improved environmental profile.

Protection and Deprotection Strategies

In some synthetic protocols, protection of the amino group on the piperidine ring is employed to improve reaction selectivity and yield.

- Use of tert-butoxycarbonyl (Boc) protecting groups on the amino functionality.

- Reduction of intermediates with sodium borohydride under controlled temperature.

- Deprotection steps involving acid or base treatment to yield the free amino acid.

- Final salt formation with hydrochloric acid.

This approach achieves high molar yields (around 81-93%) for intermediates and facilitates purification.

Salt Formation: Dihydrochloride Preparation

The final step in preparing this compound is the formation of the dihydrochloride salt:

- The free amino acid is treated with concentrated hydrochloric acid.

- The mixture is heated to reflux for 10-20 hours.

- Cooling and standing at low temperatures (0-30 °C) for crystallization.

- Filtration and washing yield the dihydrochloride salt as a solid.

This step enhances the compound's stability, solubility, and handling properties.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Strecker synthesis | 4-piperidone derivatives | NH3, KCN, HCl | 60 °C, aqueous/methanol, hydrolysis | 42-54 | Classical method, moderate yield |

| Base-catalyzed cyanide addition | 1-benzyl-4-piperidone | HCN, base catalyst, aniline | 0-15 °C addition, reflux heating | Not specified | Environmentally friendly, solvent reduction |

| Boc-protection & reduction | 4-piperidone hydrochloride | Boc2O, NaBH4, NH3/EtOH | Room temp, controlled temp reduction | 81-93 | High yield, improved purification |

| Salt formation (dihydrochloride) | Free amino acid | Concentrated HCl | Reflux 10-20 h, crystallization | Quantitative | Final step for salt preparation |

Research Findings and Notes

- The Strecker synthesis remains the foundational route but often suffers from moderate yields and solubility challenges during purification.

- Protection strategies with Boc groups significantly improve yields and facilitate handling of intermediates.

- The dihydrochloride salt is preferred for its enhanced stability and ease of storage.

- Optimization of reaction conditions, including temperature control and solvent choice, is critical for maximizing yield and purity.

- Recent patents emphasize environmentally friendly processes minimizing organic solvent use and simplifying workup procedures.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1-piperidinyl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Opioid Receptor Modulation

One of the prominent applications of (4-amino-1-piperidinyl)acetic acid dihydrochloride is in the development of opioid receptor modulators. Research has indicated that derivatives of this compound can act as effective modulators for opioid receptors, which are critical targets in pain management and addiction therapies. For instance, studies have shown that certain substitutions on the piperidine ring can enhance affinity and selectivity towards specific opioid receptor subtypes .

Neuropharmacology

This compound has also been explored for its neuropharmacological properties. Its structural features allow it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety. The modulation of neurotransmitter release through its action on receptor systems presents a promising avenue for therapeutic development .

Building Block for Drug Synthesis

This compound serves as an important building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical reactions allows it to be utilized in creating compounds with enhanced therapeutic profiles. For instance, it can be used to synthesize novel piperidine derivatives that exhibit improved pharmacological activities .

Case Studies in Drug Formulation

Several case studies have documented the successful incorporation of this compound into drug formulations. For example, it has been used in the synthesis of analgesics and anti-inflammatory agents, showcasing its versatility as a precursor in medicinal chemistry .

Cell Analysis and Gene Therapy

In biochemical research, this compound has been employed in cell analysis methods and gene therapy solutions. Its role in enhancing cellular uptake of therapeutic agents highlights its potential utility in targeted drug delivery systems .

Laboratory Research

The compound is frequently used in laboratory settings for various analytical techniques, including chromatography and spectrometry. Its properties facilitate the study of molecular interactions and biological assays, making it a valuable tool for researchers .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (4-Amino-1-piperidinyl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with proteins, altering their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other piperidine/piperazine derivatives. Below is a detailed comparison with key analogs:

Levocetirizine Dihydrochloride

- Structure : (R)-2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride .

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl.

- CAS : 130018-87-0 .

- Applications: Third-generation non-sedative antihistamine, used clinically for allergies. The (R)-enantiomer of cetirizine exhibits superior efficacy and reduced side effects compared to the racemic mixture .

- Key Difference : The 4-chlorophenylphenylmethyl substituent on the piperazine ring enhances histamine H₁ receptor binding, whereas the target compound lacks this bulky group, limiting its direct pharmacological activity .

4-[2-(Fmoc-Amino)ethyl]-1-Piperazineacetic Acid Dihydrochloride

- Structure: Piperazine ring with an Fmoc-protected aminoethyl group and acetic acid.

- Molecular Formula : C₁₉H₂₇Cl₂N₃O₄ (estimated from ).

- Applications : Used in solid-phase peptide synthesis (SPPS) as a linker or protecting group. The Fmoc group enables selective deprotection under mild basic conditions .

- Key Difference : The piperazine ring (two nitrogen atoms) and Fmoc group distinguish it from the target compound’s piperidine scaffold (one nitrogen), altering reactivity and applications .

Cetirizine Dihydrochloride

- Structure : Racemic mixture of (±)-2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride .

- CAS : 83881-52-1 (racemic form).

- Applications : Second-generation antihistamine with sedative side effects. The racemic form’s lower efficacy compared to levocetirizine underscores the importance of stereochemistry in drug design .

- Key Difference : The target compound’s simpler structure lacks the chiral center and aromatic substituents necessary for histamine receptor antagonism .

2-(4-Amino-1H-Indol-1-yl)acetic Acid Hydrochloride

- Structure: Indole ring substituted with an amino group and acetic acid .

- Molecular Formula : C₁₀H₁₁ClN₂O₂.

- Applications : Intermediate in heterocyclic chemistry; indole scaffolds are prevalent in serotonin analogs and kinase inhibitors.

- Key Difference : The indole ring’s aromaticity and planar structure contrast with the saturated piperidine ring, influencing electronic properties and biological target interactions .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Applications | CAS Number |

|---|---|---|---|---|

| (4-Amino-1-piperidinyl)acetic acid dihydrochloride | Piperidine | 4-amino, acetic acid | Synthetic intermediate | Not available |

| Levocetirizine dihydrochloride | Piperazine | 4-chlorophenylphenylmethyl, ethoxyacetic | Antihistamine | 130018-87-0 |

| 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride | Piperazine | Fmoc-aminoethyl, acetic acid | Peptide synthesis | Not available |

| Cetirizine dihydrochloride | Piperazine (racemic) | 4-chlorophenylphenylmethyl, ethoxyacetic | Antihistamine (less potent) | 83881-52-1 |

Research Findings and Implications

- Stereochemistry Matters : Levocetirizine’s enantiopure structure improves therapeutic index compared to cetirizine, emphasizing the need for chiral purity in drug development .

- Functional Group Flexibility: The target compound’s amino and acetic acid groups make it versatile for derivatization, as seen in rifamycin synthesis . In contrast, levocetirizine’s bulky substituents restrict its use to pharmacology.

- Salt Forms : Dihydrochloride salts enhance solubility across analogs, but their applications diverge based on core structures—piperidine for synthesis vs. piperazine for therapeutics .

Biological Activity

(4-Amino-1-piperidinyl)acetic acid dihydrochloride, a derivative of piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperidine ring with an amino and acetic acid functional group. Its molecular formula is , and it has been synthesized through various methods involving piperidine derivatives. The synthesis typically includes:

- Formation of intermediates : Starting from piperidine, the acetic acid moiety is introduced through acylation reactions.

- Purification : The final product is isolated as a dihydrochloride salt to enhance solubility and stability.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- GABA Receptors : It has been shown to modulate GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation can lead to anxiolytic effects, making it a candidate for treating anxiety disorders .

- Transport Systems : Research indicates that analogs of this compound can mimic cationic amino acids, influencing insulin and glucagon secretion from pancreatic cells .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of piperidine derivatives, including this compound:

- Antibacterial Properties : The compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. Complete bactericidal effects were observed within 8 hours of exposure .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties through the inhibition of soluble epoxide hydrolase (sEH), suggesting potential therapeutic roles in inflammatory conditions .

Case Studies

- Insulin Release Modulation : A study evaluated the effects of this compound on insulin secretion in vitro. Results indicated that the compound could stimulate insulin release similar to arginine, highlighting its potential in diabetes management .

- Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects against neuronal cell death, possibly through GABAergic pathways, reinforcing its potential application in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Amino-1-piperidinyl)acetic acid dihydrochloride, and how can reaction yields be optimized?

- Methodological Answer : This compound can be synthesized via Mannich reactions or multi-step procedures involving piperidine derivatives. For example, Mannich reactions using formaldehyde and primary amines (e.g., phenethylamine hydrochloride) with ketones like acetophenone derivatives yield analogous structures with 87–98% efficiency. Optimize yields by controlling reaction parameters (temperature: 60–80°C, pH 4–6), using coupling reagents like EDC/HOAt, and purifying via recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to assess purity (>95%).

- NMR : Confirm structural integrity via H and C NMR, focusing on piperidine ring protons (δ 2.5–3.5 ppm) and acetic acid methylene groups (δ 3.7–4.2 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] peak at m/z 193–292, depending on substituents) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation. Monitor stability via periodic HPLC analysis; degradation products (e.g., oxidized piperidine derivatives) appear as secondary peaks after 6–12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different in vitro models?

- Methodological Answer : Contradictions often arise from cell-line-specific metabolic activity or assay conditions. Standardize protocols by:

- Using identical cell passage numbers and serum-free media during exposure.

- Validating results across multiple models (e.g., HEK-293, HepG2) and orthogonal assays (MTT vs. ATP-luminescence).

- Correlating cytotoxicity with intracellular hydrogen peroxide levels, as SSAO-like enzymes may metabolize primary amines to reactive aldehydes .

Q. What advanced computational methods are suitable for predicting the interaction of this compound with enzymatic targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to copper-containing amine oxidases (e.g., SSAO/VAP-1). Focus on:

- Protonation states of the piperidine amino group at physiological pH.

- Electrostatic interactions with catalytic residues (e.g., Tyr 394 in human SSAO).

- Free energy calculations (MM-PBSA) to rank binding affinities .

Q. How to optimize the solubility and bioavailability of this compound without structural modification?

- Methodological Answer : Improve aqueous solubility (≥5 mg/mL) via:

- Co-solvent systems : Use 20% PEG-400 or cyclodextrin complexes (β-CD, HP-β-CD) in PBS (pH 7.4).

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation.

- pH adjustment : Prepare citrate-buffered solutions (pH 3.5–4.5) to stabilize the hydrochloride salt form .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic inhibition profiles of this compound?

- Methodological Answer : Discrepancies may stem from assay interference (e.g., HO byproduct detection). Mitigate by:

- Including catalase (1000 U/mL) in inhibition assays to quench HO.

- Validating results with fluorogenic substrates (e.g., Amplex Red) instead of colorimetric assays.

- Comparing IC values across studies using standardized enzyme preparations (e.g., recombinant human SSAO vs. tissue extracts) .

Experimental Design Guidance

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer : Use Sprague-Dawley rats or C57BL/6 mice for:

- Plasma pharmacokinetics : Administer 10 mg/kg intravenously; collect blood samples at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h. Analyze plasma via LC-MS/MS (LLOQ: 1 ng/mL).

- Tissue distribution : Euthanize animals at 1 h and 24 h post-dose; quantify compound in brain, liver, and kidney homogenates.

- Metabolite profiling : Identify N-oxide and deaminated metabolites using high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.